Nicotinamide N-oxide
Übersicht
Beschreibung
Nicotinamide N-oxide is a metabolite of nicotinamide, a form of vitamin B3. It is known for its role in various biological processes and has been studied for its potential therapeutic applications. This compound is produced through the oxidation of nicotinamide and is involved in several metabolic pathways .
Wirkmechanismus
Target of Action
Nicotinamide N-oxide is a metabolite of nicotinamide, which is found in the body . It acts as a potent and selective antagonist of the CXCR2 receptor . The CXCR2 receptor is a key player in the immune response, particularly in the recruitment and activation of neutrophils .
Mode of Action
This compound interacts with its target, the CXCR2 receptor, by binding to it and inhibiting its function . This interaction results in the inhibition of neutrophil chemotaxis, thereby modulating the immune response .
Biochemical Pathways
This compound is involved in the metabolism of vitamin B3, also known as niacin . All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play crucial roles in redox reactions and energy generation processes within mammalian cells .
Pharmacokinetics
In mice, this compound shows biphasic elimination with dose-dependent changes in half-life . The initial half-life increases significantly from 0.8 to 2 hours, and the terminal half-life increases from 3.4 to 5.6 hours over the dose range studied . The main plasma metabolite in the mouse is this compound, the peak concentration of which increased only from 80 to 160 nmol/ml . The N-oxide is subject to reduction to the parent nicotinamide following administration at a dose of 276 mg/kg .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a CXCR2 receptor antagonist . By inhibiting the function of this receptor, this compound can modulate the immune response, particularly the recruitment and activation of neutrophils .
Biochemische Analyse
Biochemical Properties
Nicotinamide N-oxide plays a role in biochemical reactions as it is involved in the metabolism of nicotinamide, a key component in NAD+ synthesis . NAD+ is essential for redox reactions and energy production in cells . This compound influences the activity of several enzymes critical to cellular activity, such as sirtuins and poly- (ADP-ribose) polymerases (PARP) . It also displays potent antioxidant properties and anti-inflammatory activities .
Cellular Effects
This compound has been shown to influence cell function. It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses . Furthermore, it has been shown to significantly reduce oxidative stress, inflammation, and pigmentation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the synthesis of NAD+, a crucial coenzyme in energy metabolism . It also serves as a co-substrate for various enzymes including sirtuins, PARPs, CD157, CD73, CD38, and SARM1 . These activities impact energy metabolism, DNA repair, epigenetic modification, inflammation, circadian rhythm, and stress resistance .
Temporal Effects in Laboratory Settings
It is known that high-level administration of nicotinamide, the precursor of this compound, can exert negative effects through multiple routes .
Dosage Effects in Animal Models
It is known that nicotinamide, the precursor of this compound, has been applied to various diseases and conditions at doses far above those required as a vitamin .
Metabolic Pathways
This compound is involved in the metabolism of nicotinamide, a key component in NAD+ synthesis . NAD+ is essential for redox reactions and energy production in cells . The metabolic pathways of this compound are closely tied to those of nicotinamide and NAD+ .
Transport and Distribution
It is known that nicotinamide, the precursor of this compound, can be converted by CYP2E1 to this compound, which is then excreted in the urine .
Subcellular Localization
It is known that NAD+, a molecule closely related to this compound, is found in abundance in mitochondria, the cell cytoplasm, and nucleus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nicotinamide N-oxide can be synthesized through the oxidation of nicotinamide using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. The use of continuous flow reactors allows for efficient and controlled oxidation of nicotinamide. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nicotinamid-N-oxid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann weiter oxidiert werden, um andere Metaboliten zu bilden.
Reduktion: Nicotinamid-N-oxid kann unter bestimmten Bedingungen zu Nicotinamid reduziert werden.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Sauerstoff und andere Oxidationsmittel.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Substitution: Verschiedene Nukleophile und Elektrophile, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden:
Oxidation: Weiter oxidierte Metaboliten.
Reduktion: Nicotinamid.
Substitution: Verschiedene substituierte Derivate von Nicotinamid.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Nicotinamid-N-oxid entfaltet seine Wirkung über verschiedene Mechanismen:
Beteiligte Wege: Es moduliert Wege, die mit oxidativem Stress, Entzündungen und dem Zellstoffwechsel zusammenhängen.
Ähnliche Verbindungen:
Nicotinamid: Die Stammverbindung von Nicotinamid-N-oxid, die an ähnlichen Stoffwechselwegen beteiligt ist.
Nicotinsäure: Eine weitere Form von Vitamin B3 mit unterschiedlichen metabolischen und therapeutischen Eigenschaften.
Nicotinamid-Ribosid: Ein Vorläufer von Nicotinamid-Adenin-Dinukleotid mit unterschiedlichen biologischen Funktionen.
Einzigartigkeit: Nicotinamid-N-oxid ist einzigartig in seiner Fähigkeit, bestimmte Enzymaktivitäten und Wege im Zusammenhang mit oxidativem Stress und Entzündungen zu modulieren. Seine Rolle als Biomarker für bestimmte Enzymaktivitäten unterscheidet es auch von anderen ähnlichen Verbindungen .
Vergleich Mit ähnlichen Verbindungen
Nicotinamide: The parent compound of nicotinamide N-oxide, involved in similar metabolic pathways.
Nicotinic Acid: Another form of vitamin B3, with different metabolic and therapeutic properties.
Nicotinamide Riboside: A precursor to nicotinamide adenine dinucleotide, with distinct biological functions.
Uniqueness: this compound is unique in its ability to modulate specific enzymatic activities and pathways related to oxidative stress and inflammation. Its role as a biomarker for certain enzymatic activities also sets it apart from other similar compounds .
Biologische Aktivität
Nicotinamide N-oxide (NAMO) is a metabolite of nicotinamide, a form of vitamin B3, and has garnered attention due to its potential biological activities. This article delves into the enzymatic pathways leading to its formation, its pharmacokinetics, and its biological effects, particularly in the context of inflammation and cancer.
Enzymatic Pathways and Formation
Nicotinamide is metabolized primarily by two enzymatic systems in the liver:
- Nicotinamide N-methyltransferase (NNMT) : This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine to nicotinamide, producing methyl nicotinamide, which can then be further metabolized into this compound.
- Cytochrome P450 (CYP) enzymes : Specifically, CYP2E1 has been identified as a key enzyme responsible for the oxidation of nicotinamide to NAMO in human liver microsomes. The apparent for NAMO formation was found to be 2.98 mM with a of 60.14 pmol/mg/min .
Pharmacokinetics
A study examining the pharmacokinetics of nicotinamide in cancer patients revealed that NAMO is one of the highest concentrations among nicotinamide metabolites detected in plasma. Peak plasma concentrations ranged from 787 to 2312 nmol/ml, with a median value of 1166 nmol/ml . The median elimination half-life was approximately 9.3 hours, indicating that NAMO persists in circulation for considerable durations after administration.
Anti-inflammatory Properties
Recent studies have highlighted NAMO's role in modulating inflammatory responses, particularly in the context of viral infections:
- HSV-1 Infection : NAMO significantly inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglial cells infected with HSV-1. This effect is linked to its ability to promote the transition from pro-inflammatory M1 microglia to anti-inflammatory M2 microglia . Furthermore, NAMO enhances Sirtuin-1 expression and activity, which deacetylates the p65 subunit of NF-κB, thereby inhibiting its signaling pathway and reducing inflammation .
Potential in Cancer Therapy
The biological activity of NAMO extends into cancer research:
- Leukemia Cell Differentiation : High doses of nicotinamide and its metabolites have been reported to influence the differentiation of leukemia cells . While specific mechanisms remain unclear, this suggests a potential therapeutic role for NAMO in hematological malignancies.
- Nicotinamide N-Methyltransferase (NNMT) : Overexpression of NNMT has been associated with various cancers, where it may contribute to metabolic reprogramming and epigenetic changes . The interplay between NAMO and NNMT could thus be crucial in understanding tumor metabolism and progression.
Case Studies
Several studies provide insights into the clinical implications of NAMO:
- Cancer Patients : In a study involving patients with head and neck cancers treated with high-dose nicotinamide as a radiosensitizer, significant levels of NAMO were observed post-treatment. The pharmacokinetic profiles indicated that adequate concentrations for radiosensitization were achieved without significant adverse effects .
- Microglial Activation : In models of HSV-1 infection, administration of NAMO resulted in reduced neuroinflammation and improved outcomes in terms of neuronal protection .
Summary Table
Parameter | Value/Description |
---|---|
Key Enzyme | CYP2E1 |
Formation Mechanism | Oxidation of Nicotinamide |
Peak Plasma Concentration | 787 - 2312 nmol/ml |
Median Half-Life | 9.3 hours |
Cytokines Inhibited | IL-1β, IL-6, TNF-α |
Effects on Microglia | Promotes M2 transition |
Cancer Implications | Potential differentiation effects on leukemia cells |
Eigenschaften
IUPAC Name |
1-oxidopyridin-1-ium-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(9)5-2-1-3-8(10)4-5/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSFUVKEHXDAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173614 | |
Record name | Nicotinamide N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nicotinamide N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1986-81-8 | |
Record name | Nicotinamide N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1986-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinamide N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168416 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinamide N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinamide N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nicotinamide N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NICOTINAMIDE N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UY6QXJ2DP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nicotinamide N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
289 - 293 °C | |
Record name | Nicotinamide N-oxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002730 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.